molecular formula C13H17F3N2O2 B12965561 tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate

tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate

Cat. No.: B12965561
M. Wt: 290.28 g/mol
InChI Key: VXAQEVBGZOUVNX-UHFFFAOYSA-N
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Description

tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl carbamate and 6-(trifluoromethyl)pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which enhances its chemical stability and binding affinity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H17F3N2O2

Molecular Weight

290.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18(4)8-9-5-6-10(17-7-9)13(14,15)16/h5-7H,8H2,1-4H3

InChI Key

VXAQEVBGZOUVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CN=C(C=C1)C(F)(F)F

Origin of Product

United States

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